molecular formula C13H12N4O B15346898 N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide CAS No. 90015-76-2

N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide

Cat. No.: B15346898
CAS No.: 90015-76-2
M. Wt: 240.26 g/mol
InChI Key: VQAMVSSWPGUJLO-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide is a synthetically produced tricyclic compound intended for research and development purposes only. This compound is part of a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery. Related triazatricyclic compounds have been investigated in various therapeutic areas. For instance, some tricyclic modulators are being explored for their role in TNF (Tumor Necrosis Factor) signaling, which is a key pathway in inflammatory diseases and cancer . Other structurally similar benzopyrazole compounds have been developed and described as RHO kinase inhibitors, suggesting potential applications in researching conditions like pulmonary fibrosis . Furthermore, recent research into substituted bi- and tricyclic compounds highlights their potential as HSET (KIFC1) inhibitors. HSET is a kinesin protein crucial for the survival of cancer cells with supernumerary centrosomes, making it a promising target in oncology, particularly for certain aggressive cancers . Researchers can utilize this high-quality compound for in vitro and in vivo studies to further investigate its specific mechanism of action and biological activity. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal uses. All products are for use by technically qualified individuals only. They are not intended for consumption or use in foods, drugs, cosmetics, or household products.

Properties

CAS No.

90015-76-2

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide

InChI

InChI=1S/C13H12N4O/c1-8-7-10(15-9(2)18)12-13(14-8)17-6-4-3-5-11(17)16-12/h3-7H,1-2H3,(H,14,15,18)

InChI Key

VQAMVSSWPGUJLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)N3C=CC=CC3=N2)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of acetoacetic acid derivatives with aromatic aldehydes and thiourea in the presence of a catalyst such as sodium bisulfate. The reaction is usually carried out in ethanol under reflux conditions to yield the desired triazatricyclo compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the parent compound, each exhibiting distinct chemical and biological properties .

Scientific Research Applications

N-(4-methyl-1,3,8-triazatricyclo[740

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The compound may also interact with microbial cell membranes, leading to disruption of cellular processes and antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of polycyclic acetamides, which exhibit structural diversity in ring systems, substituents, and functional groups. Key analogs include:

Triazole-Based Acetamides

  • N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) :

    • Structure : Combines a triazole ring with naphthyl and chlorophenyl groups.
    • Synthesis : Prepared via 1,3-dipolar cycloaddition between azides and alkynes .
    • Key Properties : IR peaks at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (C–Cl); molecular formula C21H18ClN4O2 .
    • Comparison : Unlike the target compound, 6m lacks a fused tricyclic core but shares the acetamide functionality, suggesting divergent bioactivity profiles.
  • 2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (7a) :

    • Structure : Features a naphthyl-triazole linkage and phenylacetamide.
    • Comparison : Similar synthetic route to 6m but with altered regiochemistry in the naphthyl group, highlighting the impact of substituent positioning on reactivity .

Tricyclic and Polycyclic Acetamides

  • 2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide :

    • Structure : Contains a thia-triazatricyclo system with acetyl and methoxyphenyl groups.
    • Molecular Formula : C22H26N4O3; molecular weight 434.47 g/mol .
    • Comparison : Shares the tricyclic backbone but incorporates sulfur and additional carbonyl groups, which may enhance metabolic stability compared to the target compound .
  • N-(4-methyl-13-azatetracyclo[7.7.0.01,6.02,13]hexadec-2-en-8-yl)acetamide :

    • Structure : A tetracyclic system with a methyl group and acetamide.
    • Molecular Formula : C18H28N2O; molecular weight 288.43 g/mol .
    • Comparison : Larger ring system and saturated bonds reduce aromaticity, likely altering solubility and pharmacokinetics relative to the target compound .

Quinoline-Piperidine Hybrids

  • N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide: Structure: Quinoline core with piperidine and fluorinated indole substituents. Comparison: Demonstrates how heteroaromatic cores (quinoline vs. triazatricyclo) influence electronic properties and target selectivity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Reference ID
N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]tridecahexaen-6-yl)acetamide Not explicitly given* Estimated ~300–350 Tricyclic triaza core, methyl, acetamide Likely cycloaddition or condensation
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)acetamide (6m) C21H18ClN4O2 393.11 Triazole, naphthyl, chlorophenyl 1,3-Dipolar cycloaddition
2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-triazatricyclo[7.4.0.02,7]tridecadien-6-yl)-N-(2-methoxyphenyl)acetamide C22H26N4O3 434.47 Thia-triazatricyclo, acetyl, methoxy Not specified
N-(4-methyl-13-azatetracyclo[7.7.0.01,6.02,13]hexadec-2-en-8-yl)acetamide C18H28N2O 288.43 Tetracyclic, methyl, acetamide Not specified

*Based on nomenclature, the molecular formula is inferred as ~C15H14N4O.

Key Research Findings and Implications

  • Synthetic Flexibility : The target compound’s tricyclic core may be synthesized via methods analogous to those for triazole derivatives (e.g., cycloaddition) or thia-triazatricyclo systems (e.g., multi-step condensation) .
  • Bioactivity Potential: Structural analogs like 6m and tetracyclic acetamides exhibit diverse pharmacological activities, suggesting the target compound could be optimized for enzyme inhibition or receptor modulation .
  • Safety and Toxicity: Limited data exist for the target compound, but related substances (e.g., ) emphasize the need for rigorous hazard assessments, particularly for acute toxicity and environmental impact .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(4-methyl-1,3,8-triazatricyclo[...])acetamide?

Methodological Answer: Synthesis optimization requires precise control of:

  • Reaction Conditions : Temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for solubility), and reaction time (monitored via TLC/HPLC) .
  • Catalysts/Bases : Use of triethylamine or Pd catalysts for coupling reactions to enhance yield .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates .

Q. Table 1: Example Reaction Parameters

StepReagents/CatalystsTemperature (°C)SolventYield (%)
CyclizationAcetic anhydride70DMF65–72
AcetylationPyridineRTTHF85–90

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., orthorhombic P212121 space group, unit cell parameters: a = 9.0275 Å, b = 16.9076 Å) .
  • NMR Spectroscopy : 1H/13C NMR identifies protons (e.g., aromatic H at δ 7.2–8.1 ppm) and confirms acetamide group (δ 2.1 ppm for CH3) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ = 444.91 for C18H13ClN6O2S2) .

Q. What analytical techniques are critical for assessing purity?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); retention time consistency indicates purity >95% .
  • Melting Point Analysis : Sharp melting ranges (e.g., 174–176°C) correlate with crystallinity .
  • Elemental Analysis : Confirms %C, %H, %N within ±0.3% of theoretical values .

Q. How is the compound’s stability evaluated under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Exposure to 40°C/75% RH for 6 months; monitor degradation via HPLC .
  • Light Sensitivity : UV-vis spectroscopy tracks photodegradation (e.g., λmax shifts indicate structural changes) .
  • Solution Stability : Solubility in DMSO/PBS (pH 7.4) assessed over 72 hours .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles (GHS Skin Irritant Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation (GHS Respiratory Irritant Category 3) .
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

Methodological Answer:

  • Dose-Response Studies : Compare IC50 values across assays (e.g., Staphylococcus aureus vs. MCF-7 cells) .
  • Target Specificity : Use siRNA knockdown or CRISPR to isolate pathways (e.g., NF-κB for inflammation) .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem, independent journals) to identify confounding variables .

Q. What strategies validate the role of the methyl substituent in modulating biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 4-ethyl or 4-H derivatives) and compare bioactivity .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity to target proteins .
  • Isotopic Labeling : 13C-methyl tracking via NMR to study metabolic stability .

Q. How can reaction mechanisms be elucidated for unexpected byproducts during synthesis?

Methodological Answer:

  • LC-MS/MS : Identify intermediates (e.g., m/z 305.1 for deacetylated product) .
  • Kinetic Studies : Vary reagent stoichiometry (e.g., 1:1 vs. 1:2 amine:acyl chloride) to trace pathway deviations .
  • DFT Calculations : Predict transition states and energy barriers for competing reactions .

Q. What methodologies address low solubility in aqueous systems for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use cyclodextrins or PEG-400 to enhance solubility (e.g., 5 mg/mL in 20% PEG) .
  • Prodrug Design : Introduce phosphate esters for improved hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm via DLS) .

Q. How are crystallographic data leveraged to predict solid-state reactivity?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) using CrystalExplorer .
  • Thermogravimetry (TGA) : Correlate thermal decomposition with crystal packing density .
  • Powder XRD : Monitor polymorph transitions under stress (e.g., humidity/temperature) .

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